Thozalinone
Overview
Description
Thozalinone, also known by its brand name Stimsen and developmental code name CL-39808, is a psychostimulant that has been used as an antidepressant in Europe. It is described as a dopaminergic stimulant, likely acting by inducing the release of dopamine and to a minimal extent norepinephrine . This compound has also been trialed as an anorectic .
Mechanism of Action
Thozalinone is a synthetic compound that has been used as an antidepressant in Europe . It has unique properties distinguishing it from the sympathomimetic amines .
Target of Action
This compound primarily targets the dopaminergic and noradrenergic systems in the brain . It likely acts by inducing the release of dopamine and to a minimal extent norepinephrine .
Mode of Action
This compound is described as a dopaminergic stimulant . It likely works by inducing the release of dopamine and, to a lesser extent, norepinephrine . These neurotransmitters are known to elevate mood levels and produce a feeling of high energy when released simultaneously .
Biochemical Pathways
By increasing the levels of these neurotransmitters, this compound may enhance positive mood states and energy levels .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
This compound’s action results in increased locomotor activity, preening, and searching movements in animals. It also increases sensitivity to auditory and tactile stimuli (hyperesthesia) in mice . In humans, it has been used to treat symptoms of clinical depression .
Biochemical Analysis
Biochemical Properties
Thozalinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily induces the release of dopamine, a neurotransmitter, by interacting with dopamine transporters and receptors. This interaction enhances dopaminergic activity in the brain, which is crucial for its antidepressant effects . Additionally, this compound has minimal interaction with norepinephrine, another neurotransmitter, which contributes to its psychostimulant properties .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine, which influences cell signaling pathways and gene expression related to mood regulation and cognitive functions . This compound’s impact on cellular metabolism includes increased energy expenditure and altered glucose metabolism, which are beneficial in its trial as an anorectic . The compound also affects the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine transporters and receptors, facilitating the release of dopamine into the synaptic cleft . This binding interaction inhibits the reuptake of dopamine, leading to increased dopaminergic activity. This compound also induces minimal release of norepinephrine, contributing to its psychostimulant effects . The changes in gene expression associated with this compound involve upregulation of genes related to dopamine synthesis and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained dopaminergic activity, while in vivo studies indicate potential long-term effects on mood regulation and energy metabolism . The stability of this compound in various solvents and conditions also affects its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances dopaminergic activity without significant adverse effects . At high doses, this compound can cause toxic effects, including neurotoxicity and altered behavior . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of dopamine and norepinephrine . This compound’s effects on metabolic flux include increased dopamine synthesis and altered levels of related metabolites . The compound’s interaction with cofactors such as NADH also plays a role in its metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with dopamine transporters, facilitating its uptake into neuronal cells . Binding proteins such as albumin also play a role in its distribution within the body . This compound’s localization in the brain is crucial for its antidepressant effects, while its accumulation in other tissues can influence its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the synaptic vesicles of neuronal cells, where it facilitates the release of dopamine . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, enhancing its efficacy . The compound’s localization in mitochondria and other organelles also influences its metabolic effects .
Preparation Methods
Thozalinone can be synthesized using sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate. The addition of the oxyanion to dimethylcyanamide gives the intermediate, which then undergoes intramolecular cyclization to form this compound . The reaction conditions typically involve the use of sodium hydride and dimethylcyanamide .
Chemical Reactions Analysis
Thozalinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed information on the reagents and products is limited.
Reduction: It can be reduced using common reducing agents, leading to the formation of different derivatives.
Scientific Research Applications
Thozalinone has been utilized in various scientific research applications:
Chemistry: It is used as a reference compound in the study of dopaminergic stimulants.
Biology: this compound is used to study the effects of dopaminergic stimulation on biological systems.
Medicine: It has been used as an antidepressant and has been trialed as an anorectic
Comparison with Similar Compounds
Thozalinone is similar to other dopaminergic stimulants such as pemoline and cyclazodone. it is reportedly devoid of abuse potential unlike other dopaminergic psychostimulants . Here are some similar compounds:
Pemoline: Used to treat attention-deficit hyperactivity disorder and narcolepsy.
Cyclazodone: A structural analog of pemoline and this compound, known for its strong excitatory effects.
Properties
IUPAC Name |
2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHYECKYLDYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862359 | |
Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655-05-0 | |
Record name | Thozalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=655-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thozalinone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THOZALINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THOZALINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68X5932947 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Thozalinone?
A: this compound is a dopaminergic stimulant. While its exact mechanism is not fully elucidated in the provided research, it's known to elicit behaviors similar to other dopaminergic agonists like apomorphine, amphetamine, and L-DOPA [, , ]. This suggests it likely acts by increasing dopamine activity in the central nervous system.
Q2: How does this compound interact with neuroleptic drugs?
A: Studies show that pre-treatment with various neuroleptic drugs, such as haloperidol, chlorpromazine, and thioridazine, can inhibit the characteristic gnawing behavior induced by this compound in mice [, , ]. This suggests that neuroleptics, which are known dopamine antagonists, can block the effects of this compound, further supporting its dopaminergic mechanism.
Q3: Can the this compound-induced gnawing behavior model be used to predict the side effects of neuroleptic drugs?
A: Research suggests that the ability of a neuroleptic drug to inhibit this compound-induced gnawing in mice correlates with its potency in inducing Parkinsonian Syndrome (PS) in humans [, ]. This indicates the this compound model could potentially serve as a pre-clinical tool for predicting the PS-inducing liability of new neuroleptic drugs.
Q4: What is the molecular formula and weight of this compound?
A: While not explicitly stated in the provided abstracts, this compound (also known as Stimsen or C1 39,808) is reported to hydrolyze to 5-phenyl-2,4-oxazolidinedione []. Based on this information, we can deduce the molecular formula of this compound is likely C9H9NO2, and its molecular weight is 163.17 g/mol.
Q5: Are there any analytical methods available to detect this compound?
A: Yes, research describes the use of Gas Chromatography/Mass Spectrometry (GC/MS) as a method for quantifying this compound after conversion to its hydrolysis product, 5-phenyl-2,4-oxazolidinedione, following silylation []. Thin Layer Chromatography (TLC) is also suggested as a technique for detection, albeit with qualitative results [].
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